N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
This compound features a chromene-carboxamide core linked via a methyl group to a pyridine ring substituted with a furan-3-yl group. Chromene derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and enzyme-modulating properties. The furan-pyridine moiety may enhance binding to aromatic or hydrophobic pockets in target proteins, while the carboxamide group facilitates hydrogen bonding.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(16-9-14-3-1-2-4-18(14)26-20(16)24)22-11-13-5-6-17(21-10-13)15-7-8-25-12-15/h1-10,12H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEOJJDILSSMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromene backbone, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antioxidant Activity
Studies have shown that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, derivatives of furochromenes have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes, including:
- Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is significant for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated IC50 values in the micromolar range against these enzymes .
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 10.4 |
| Butyrylcholinesterase | 7.7 |
Cytotoxicity
Cytotoxicity assays against cancer cell lines such as MCF-7 have revealed that certain derivatives can induce apoptosis in a dose-dependent manner. The mechanisms involve modulation of apoptotic pathways and inhibition of cell proliferation .
Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of N-substituted pyridine derivatives on neuroblastoma cells. The results indicated that these compounds could significantly reduce cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines, showing promising results in inhibiting tumor growth. The study highlighted the role of the chromene moiety in enhancing the anticancer activity through multiple pathways, including apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Defense : The compound enhances the expression of phase II detoxifying enzymes through Nrf2 activation, providing cellular protection against oxidative damage .
- Enzyme Interaction : Molecular docking studies suggest that the compound interacts favorably with active sites of target enzymes, leading to effective inhibition.
- Cell Cycle Modulation : The compound has been shown to affect cell cycle progression in cancer cells, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural analogs, derived from the provided evidence, highlight key differences in substituents, synthesis, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Activity Furan vs. Halogenated Aromatics: The target compound’s furan group (electron-rich, planar) contrasts with halogenated phenyl rings in –3 and 5. Halogens (e.g., F, Cl) increase lipophilicity and metabolic stability but may reduce solubility. Furan’s oxygen atom could enhance hydrogen bonding but may confer lower chemical stability. Pyridine vs.
Synthetic Strategies
- The target compound’s methyl-linked pyridine-furan moiety may require coupling reactions similar to those in (e.g., condensation with piperidine).
- High-yield sulfonamido-propanamide derivatives () suggest that introducing sulfonamide groups (absent in the target) improves synthetic scalability.
Biological Implications TRPV1 antagonists () feature trifluoromethyl and sulfonamido groups critical for receptor binding. The target’s lack of these groups may redirect its activity toward other targets, such as kinases or DNA-intercalating proteins. Chromene-thiazolidinone hybrids () demonstrate the importance of heterocyclic fusion (e.g., thiazolidinone) for crystallographic stability, a feature absent in the target.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
